5-(1-Methylethyl)-1H-indole-3-carboxaldehyde
Overview
Description
5-(1-Methylethyl)-1H-indole-3-carboxaldehyde: is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This compound is characterized by the presence of an indole ring substituted with a carboxaldehyde group at the third position and an isopropyl group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Methylethyl)-1H-indole-3-carboxaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . For this specific compound, the starting materials would include an appropriate substituted phenylhydrazine and an aldehyde.
Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions: 5-(1-Methylethyl)-1H-indole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens, nitro groups, or alkyl groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: 5-(1-Methylethyl)-1H-indole-3-carboxylic acid.
Reduction: 5-(1-Methylethyl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
5-(1-Methylethyl)-1H-indole-3-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Indole derivatives are studied for their role in biological processes, including cell signaling and enzyme inhibition.
Medicine: This compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals
Mechanism of Action
The mechanism of action of 5-(1-Methylethyl)-1H-indole-3-carboxaldehyde involves its interaction with various molecular targets. The indole ring structure allows it to interact with enzymes and receptors in biological systems. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, leading to modifications in protein function .
Comparison with Similar Compounds
Indole-3-carboxaldehyde: Lacks the isopropyl group at the fifth position.
5-Methyl-1H-indole-3-carboxaldehyde: Has a methyl group instead of an isopropyl group at the fifth position.
5-(1-Methylethyl)-1H-indole-2-carboxaldehyde: The carboxaldehyde group is at the second position instead of the third.
Uniqueness: 5-(1-Methylethyl)-1H-indole-3-carboxaldehyde is unique due to the specific positioning of the isopropyl group and the carboxaldehyde group, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with biological targets compared to other indole derivatives .
Properties
IUPAC Name |
5-propan-2-yl-1H-indole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8(2)9-3-4-12-11(5-9)10(7-14)6-13-12/h3-8,13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSPREYLUMGLEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC=C2C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301258815 | |
Record name | 5-(1-Methylethyl)-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301258815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
467452-05-7 | |
Record name | 5-(1-Methylethyl)-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=467452-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1-Methylethyl)-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301258815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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